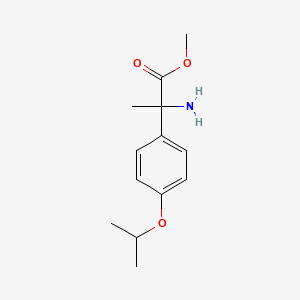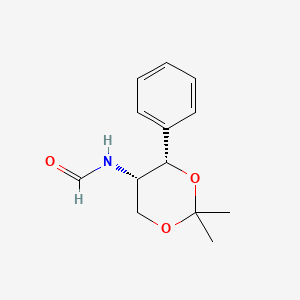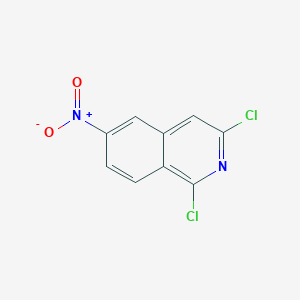
6-Bromo-N-(pentan-3-yl)pyridazin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-N-(pentan-3-yl)pyridazin-4-amine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a bromine atom at the 6th position and a pentan-3-yl group attached to the nitrogen atom at the 4th position of the pyridazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(pentan-3-yl)pyridazin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 6-bromo-4-chloropyridazine with pentan-3-ylamine under suitable conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-N-(pentan-3-yl)pyridazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like acetonitrile or dimethylformamide and bases like potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridazines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, potentially with altered biological activity.
Applications De Recherche Scientifique
6-Bromo-N-(pentan-3-yl)pyridazin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 6-Bromo-N-(pentan-3-yl)pyridazin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-N-(pentan-3-yl)pyridazin-4-amine: Characterized by the presence of a bromine atom and a pentan-3-yl group.
4-Bromo-6-chloro-3-pyridazinamine: Similar structure but with a chlorine atom instead of a pentan-3-yl group.
6-Aryl-pyridazin-3-amines: Similar core structure with different substituents at the 6th position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a pentan-3-yl group makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H14BrN3 |
|---|---|
Poids moléculaire |
244.13 g/mol |
Nom IUPAC |
6-bromo-N-pentan-3-ylpyridazin-4-amine |
InChI |
InChI=1S/C9H14BrN3/c1-3-7(4-2)12-8-5-9(10)13-11-6-8/h5-7H,3-4H2,1-2H3,(H,12,13) |
Clé InChI |
JFJKPWGWLJKBKD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)NC1=CC(=NN=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11870429.png)



![5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11870456.png)
